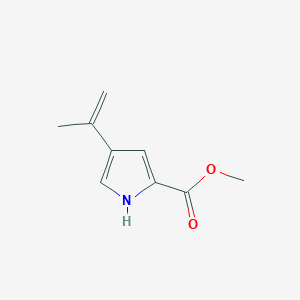
methyl 4-(prop-1-en-2-yl)-1H-pyrrole-2-carboxylate
Cat. No. B8456996
M. Wt: 165.19 g/mol
InChI Key: JHORCWORUNDCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314092B2
Procedure details


Mix methyl 4-iodo-1H-pyrrole-2-carboxylate (1.5 g, 5.98 mmoles), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (3.01 g, 17.98 mmoles) 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) (0.3 g, 0.06 mmoles), tris(dibenzylideneacetonyl)bis-palladium (Pd2(dba)3) (0.3 g, 0.06 mmoles), tripotassium phosphate (2.54 g, 11.95 mmoles) and methanol (12 mL). Heat the mixture in a sealed tube in a microwave at 140° C. for 30 minutes. Cool, filter the reaction mixture and wash sinter with methanol, evaporate the filtrate under reduced pressure and chromatograph on silica eluting with isohexane/dichloromethane (gradient elution, 100:0 to 0:100). Evaporate the fractions containing product to give methyl 4-(prop-1-en-2-yl)-1H-pyrrole-2-carboxylate. (0.679 g, 68.79% yield). MS (m/z): 166.1 (M+1).

Quantity
3.01 g
Type
reactant
Reaction Step One

Name
tripotassium phosphate
Quantity
2.54 g
Type
reactant
Reaction Step One



Yield
68.79%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1.[CH3:11][C:12]1(C)[C:16](C)(C)OB(C(C)=C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO>[CH2:11]=[C:12]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1)[CH3:16] |f:2.3.4.5,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(NC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
3.01 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C(=C)C)C
|
|
Name
|
tripotassium phosphate
|
|
Quantity
|
2.54 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
wash sinter with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the filtrate under reduced pressure and chromatograph on silica eluting with isohexane/dichloromethane (gradient elution, 100:0 to 0:100)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the fractions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C(C)C=1C=C(NC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68.79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
